molecular formula C20H15N3O3S B2620764 2-methyl-5-oxo-N-(4-phenoxyphenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 896339-45-0

2-methyl-5-oxo-N-(4-phenoxyphenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No. B2620764
CAS RN: 896339-45-0
M. Wt: 377.42
InChI Key: YGECTIHHZHTYQG-UHFFFAOYSA-N
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Description

This compound is a derivative of thiazolo[3,2-a]pyrimidine, which is a type of heterocyclic compound. Heterocyclic compounds contain a ring structure that includes atoms of at least two different elements. In this case, the ring includes carbon, nitrogen, and sulfur atoms .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazolo[3,2-a]pyrimidine core, with various functional groups attached, including a phenoxyphenyl group and a carboxamide group .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. For example, the carboxamide could undergo hydrolysis to form a carboxylic acid and an amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents .

Scientific Research Applications

Synthesis and Chemical Reactions

The synthesis of thiazolo[3,2-a]pyrimidine derivatives, including compounds similar to the one specified, involves reactions that yield a variety of structural motifs with potential pharmacological activities. A foundational approach to synthesizing these compounds can involve condensation reactions, often starting from Biginelli compounds. This method allows for the generation of diverse thiazolopyrimidines through modifications at different positions of the pyrimidine ring, enabling the exploration of their chemical and biological properties (Kappe & Roschger, 1989). Furthermore, the antimicrobial activity of certain thiazolopyrimidine derivatives has been studied, suggesting their potential in developing new antimicrobial agents (Kolisnyk et al., 2015).

Molecular Modifications and Biological Activities

The modification of thiazolopyrimidine structures, including the introduction of various substituents, has been explored to study their effects on biological activities. For instance, structural modifications aiming at enhancing antimicrobial and anti-inflammatory properties have been a significant focus. Some derivatives have shown moderate anti-inflammatory activity, indicating the potential for further optimization as therapeutic agents (Tozkoparan et al., 1999). Additionally, the synthesis of novel compounds based on the thiazolopyrimidine scaffold has been targeted for their analgesic and anti-inflammatory properties, further highlighting the versatility of this chemical framework in drug discovery (Abu‐Hashem et al., 2020).

Structural Insights and Conformational Studies

Research into the conformational features and supramolecular aggregation of thiazolopyrimidines has provided insights into how structural variations influence the physical and chemical properties of these compounds. Studies on different substituents and their positions within the thiazolopyrimidine ring system have revealed significant differences in intermolecular interaction patterns, which can inform the design of compounds with desired properties (Nagarajaiah & Begum, 2014).

Future Directions

The study of heterocyclic compounds is a vibrant field in medicinal chemistry, with many such compounds being investigated for their potential therapeutic effects . This particular compound, given its complex structure, could be an interesting subject for future research.

properties

IUPAC Name

2-methyl-5-oxo-N-(4-phenoxyphenyl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O3S/c1-13-12-23-19(25)17(11-21-20(23)27-13)18(24)22-14-7-9-16(10-8-14)26-15-5-3-2-4-6-15/h2-12H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGECTIHHZHTYQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-5-oxo-N-(4-phenoxyphenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

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